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Compound of Interest

Compound Name: (2)-hex-3-en-1-yne

Cat. No.: B095483

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-hex-
3-en-1-yne. Due to the limited availability of public experimental spectra for this specific
compound, this guide presents expected spectroscopic values based on the analysis of its
functional groups and data from similar chemical structures. It also includes detailed
experimental protocols for acquiring such data and a logical workflow for spectroscopic

analysis.
Physicochemical Properties
Property Value Source
IUPAC Name (2)-hex-3-en-1-yne [1]
Molecular Formula CeHs [1]
Molecular Weight 80.13 g/mol [1]
Canonical SMILES CCC=CcC#C [1]
CLFYLNSQRWCJAY-
InChl Key [1]
WAYWQWQTSA-N
CAS Number 17669-38-4 [1]
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Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (Z)-hex-3-en-1-yne.
These values are predicted based on the chemical structure and typical spectroscopic ranges
for its constituent functional groups, namely a cis-alkene and a terminal alkyne.

H NMR Spectroscopy (Predicted)

Chemical Shift (ppm) Multiplicity Assighment
~55-6.0 m CH=CH

~3.0 m C=CH

~2.2 q CH:

~1.0 t CHs

Chemical Shift (ppm) Assignment
~130-140 =CH
~105-115 =CH
~80-90 =C-H
~70-80 -C=

~20-30 CH2

~10-15 CHs

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm~?) Intensity Assignment

~ 3300 Strong, Sharp =C-H stretch

~ 3020 Medium =C-H stretch

~ 2100 Medium C=C stretch

~ 1650 Medium C=C stretch (cis)
~ 700 Strong =C-H bend (cis)

Mass Spectrometry (MS) (Predicted)

mlz Interpretation

80 [M]* (Molecular lon)
79 [M-H]*

65 [M-CHs]*

53 [M-C2Hs]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for (Z)-hex-3-en-1-yne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical structure and
connectivity of the molecule.

Materials:
 NMR Spectrometer (e.g., 400 MHz)
e NMR tubes

o Deuterated solvent (e.g., Chloroform-d, CDCIs)
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e (Z)-hex-3-en-1-yne sample

o Tetramethylsilane (TMS) as an internal standard

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of (Z)-hex-3-en-1-yne in 0.5-0.7 mL of
CDCls containing 0.03% TMS in an NMR tube.

e Instrument Setup:

o Insert the sample tube into the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.

e 1H NMR Acquisition:

o Acquire the *H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).
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o Phase the spectra and perform baseline correction.
o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

o Integrate the peaks in the *H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic

vibrational frequencies.

Materials:

Fourier-Transform Infrared (FTIR) Spectrometer
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
(2)-hex-3-en-1-yne sample

Volatile solvent for cleaning (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

Sample Preparation: Place a drop of the neat liquid sample of (Z)-hex-3-en-1-yne onto a salt
plate. Place a second salt plate on top to create a thin liquid film.

Background Spectrum: Acquire a background spectrum of the empty sample compartment to
subtract atmospheric and instrument-related absorptions.

Sample Spectrum: Place the salt plate assembly in the sample holder of the FTIR
spectrometer.

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm1).

Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Clean the salt plates thoroughly with a volatile solvent and store them in a
desiccator.
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Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to
assess its purity.

Materials:

Gas Chromatograph coupled to a Mass Spectrometer

Helium (carrier gas)

Capillary column suitable for volatile organic compounds (e.g., DB-5ms)

(Z2)-hex-3-en-1-yne sample

Volatile solvent (e.g., dichloromethane) for sample dilution

Procedure:

o Sample Preparation: Prepare a dilute solution of (Z)-hex-3-en-1-yne (e.g., 1 mg/mL) in a
volatile solvent.

¢ GC-MS Instrument Setup:

[¢]

Injector: Set the injector temperature to a value that ensures rapid vaporization without
thermal decomposition (e.g., 250 °C).

o Column: Use a suitable temperature program for the GC oven to separate the compound
from any impurities. A typical program might be: hold at 40 °C for 2 minutes, then ramp at
10 °C/min to 200 °C.

o Carrier Gas: Set the flow rate of the helium carrier gas (e.g., 1 mL/min).

o Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole
temperature (e.g., 150 °C). Use electron ionization (El) at 70 eV. Set the mass scan range
(e.g., m/z 35-350).

e Injection: Inject a small volume (e.g., 1 pL) of the prepared sample into the GC.
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o Data Acquisition: The GC will separate the components of the sample, and the MS will
record the mass spectrum of the eluting compounds.

» Data Analysis:

o Identify the peak corresponding to (Z)-hex-3-en-1-yne in the total ion chromatogram
(TIC).

o Analyze the mass spectrum of this peak to determine the molecular ion and the
fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of (Z)-hex-3-en-1-yne.

Caption: Workflow for the spectroscopic analysis of (Z)-hex-3-en-1-yne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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